![molecular formula C17H15ClN4OS B2613249 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone CAS No. 242472-30-6](/img/structure/B2613249.png)
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone
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Description
3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone, also known as 3-AS-CP, is a synthetic derivative of pyridinone that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. 3-AS-CP is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms that has been found to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. This compound has been studied for its ability to target various enzymes and proteins, and its potential to be used as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone have been widely explored in scientific research. These studies focus on creating novel compounds with potential applications in various fields. For instance, a study detailed the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, providing insights into their chemical properties and potential uses in medicinal chemistry and material science A. Mobinikhaledi, N. Foroughifar, M. Khanpour, & S. Ebrahimi, 2010. Similarly, research on the synthesis, anti-inflammatory activity, and QSAR study of Schiff bases derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide underscores the potential biomedical applications of these compounds H. Sachdeva, D. Dwivedi, K. Arya, S. Khaturia, & R. Saroj, 2013.
Antioxidant Properties
Another study focused on the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, highlighting their potential for developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases O. Bekircan, T. Özen, N. Gümrükçüoğlu, & H. Bektaş, 2008.
Corrosion Inhibition
Research on the corrosion inhibition of mild steel by 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol provides valuable insights into the industrial applications of these compounds, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components A. Orhan, D. Ercan, P. Koparir, & A. Soylemez, 2012.
Molecular Docking and Biological Evaluation
A study on the design, synthesis, molecular docking, and biological evaluation of novel compounds involving 1,2,4-triazole and pyridinone units illustrates the intersection of computational and experimental methodologies to identify compounds with potential antimicrobial and antitubercular activities. This research emphasizes the role of structural activity relationship studies in guiding the development of new drugs A. Fathima, H. Vagdevi, N. Jayanna, R. M. Shafeeulla, & Subbaraju, 2021.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-8-22-15(19-20-17(22)24)14-7-4-9-21(16(14)23)11-12-5-3-6-13(18)10-12/h2-7,9-10H,1,8,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJHSPNDWFEPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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